1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea
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Description
1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Importance
Synthesis of Pharmaceutical Compounds : The urea derivatives, including compounds similar to 1-(4-ethylphenyl)-3-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)urea, have been synthesized and show promising pharmaceutical importance. For instance, derivatives of phenothiazine, which have structural similarities, have been synthesized and show antibacterial, antifungal, and antitubercular activities (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Antibacterial and Antifungal Applications : Similar urea derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential applications in treating infectious diseases (Rajasekaran & Devi, 2012).
Corrosion Inhibition
- Corrosion Inhibition in Metals : Compounds with structural similarity to this compound have been studied for their role as corrosion inhibitors for mild steel in acidic environments. This indicates potential industrial applications for this class of compounds (Mistry, Patel, Patel, & Jauhari, 2011).
Enzyme Inhibition and Anticancer Research
Enzyme Inhibition Studies : Some urea derivatives have been studied for their ability to inhibit various enzymes, suggesting potential therapeutic applications in conditions where enzyme regulation is crucial (Mustafa, Perveen, & Khan, 2014).
Anticancer Activity : Certain urea derivatives have also been evaluated for their anticancer properties, particularly against specific cancer cell lines, indicating the potential for developing novel anticancer agents (Rana, Desai, & Jauhari, 2012).
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-17-9-11-19(12-10-17)24-22(28)23-15-6-16-26-21(27)14-13-20(25-26)18-7-4-3-5-8-18/h3-5,7-14H,2,6,15-16H2,1H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKHTNFZVNNRFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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